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molecular formula C7H16N2O2 B7848065 N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

Cat. No. B7848065
M. Wt: 160.21 g/mol
InChI Key: AMXCVQSIBLHJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964613B2

Procedure details

tert-Butyl 2-[[2-(dimethylamino)ethyl] (methyl)amino]acetate (1.25 g) prepared in Step A was added with 4 N hydrogen chloride (solution in 1,4-dioxane, 15 ml), and the mixture was stirred at 60° C. for 6 hours. The reaction mixture was cooled to room temperature, and the deposited solids were taken by filtration, washed with diethyl ether, and then dried under reduced pressure to obtain the title compound as hydrochloride (886 mg).
Name
tert-Butyl 2-[[2-(dimethylamino)ethyl] (methyl)amino]acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][N:5]([CH3:14])[CH2:6][C:7]([O:9]C(C)(C)C)=[O:8].[ClH:16]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][N:5]([CH3:14])[CH2:6][C:7]([OH:9])=[O:8].[ClH:16]

Inputs

Step One
Name
tert-Butyl 2-[[2-(dimethylamino)ethyl] (methyl)amino]acetate
Quantity
1.25 g
Type
reactant
Smiles
CN(CCN(CC(=O)OC(C)(C)C)C)C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the deposited solids were taken by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(CCN(CC(=O)O)C)C
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 886 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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